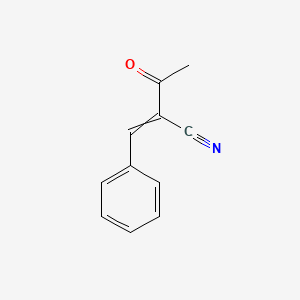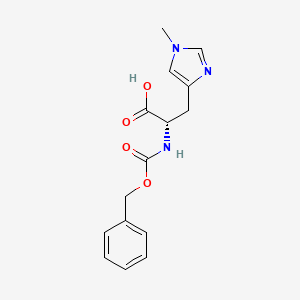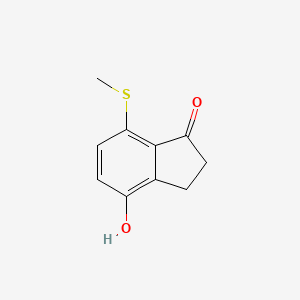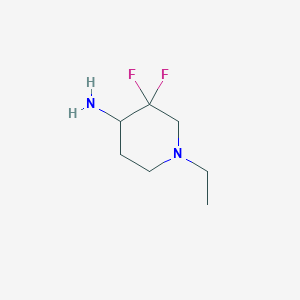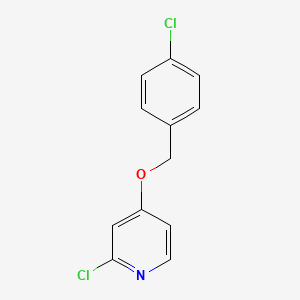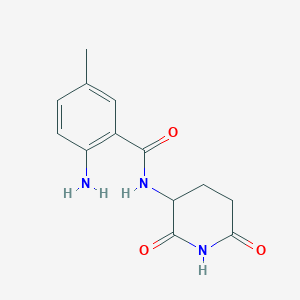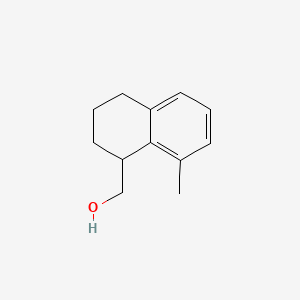![molecular formula C16H14ClNO2 B8620430 2-(4-(7-Chlorofuro[3,2-b]pyridin-2-yl)phenyl)propan-2-ol](/img/structure/B8620430.png)
2-(4-(7-Chlorofuro[3,2-b]pyridin-2-yl)phenyl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(7-Chlorofuro[3,2-b]pyridin-2-yl)phenyl)propan-2-ol is a complex organic compound featuring a chlorinated furo[3,2-b]pyridine moiety attached to a phenyl ring, which is further connected to a propan-2-ol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(7-Chlorofuro[3,2-b]pyridin-2-yl)phenyl)propan-2-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furo[3,2-b]pyridine core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a furan precursor under acidic or basic conditions.
Chlorination: The furo[3,2-b]pyridine core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling with phenyl ring: The chlorinated furo[3,2-b]pyridine is coupled with a phenyl ring through a Suzuki or Heck coupling reaction.
Introduction of the propan-2-ol group: The final step involves the addition of the propan-2-ol group through a Grignard reaction or other suitable alkylation methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(4-(7-Chlorofuro[3,2-b]pyridin-2-yl)phenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The propan-2-ol group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chlorinated group or to convert the furo[3,2-b]pyridine ring to a more saturated form.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dechlorinated or saturated derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(4-(7-Chlorofuro[3,2-b]pyridin-2-yl)phenyl)propan-2-ol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular pathways.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Industrial Applications: The compound is studied for its potential use as an intermediate in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of 2-(4-(7-Chlorofuro[3,2-b]pyridin-2-yl)phenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-[4-(7-Chlorofuro[3,2-b]pyridin-2-yl)phenyl]ethanol: Similar structure but with an ethanol group instead of propan-2-ol.
2-[4-(7-Chlorofuro[3,2-b]pyridin-2-yl)phenyl]methanol: Similar structure but with a methanol group instead of propan-2-ol.
2-[4-(7-Chlorofuro[3,2-b]pyridin-2-yl)phenyl]butan-2-ol: Similar structure but with a butan-2-ol group instead of propan-2-ol.
Uniqueness
2-(4-(7-Chlorofuro[3,2-b]pyridin-2-yl)phenyl)propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorinated furo[3,2-b]pyridine moiety and the propan-2-ol group allows for unique interactions with molecular targets and distinct reactivity patterns compared to its analogs.
特性
分子式 |
C16H14ClNO2 |
|---|---|
分子量 |
287.74 g/mol |
IUPAC名 |
2-[4-(7-chlorofuro[3,2-b]pyridin-2-yl)phenyl]propan-2-ol |
InChI |
InChI=1S/C16H14ClNO2/c1-16(2,19)11-5-3-10(4-6-11)14-9-13-15(20-14)12(17)7-8-18-13/h3-9,19H,1-2H3 |
InChIキー |
ABMSARDPCDJIHX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC=C(C=C1)C2=CC3=NC=CC(=C3O2)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


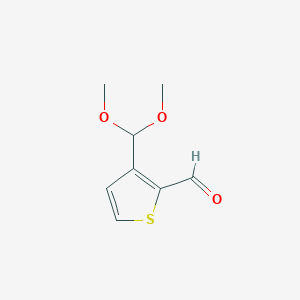
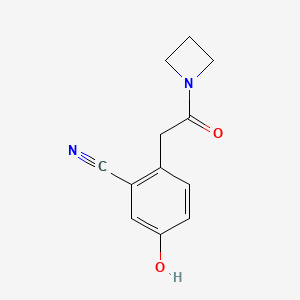
![1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B8620360.png)
